

3,5-Dibromo-1H-indazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: **3,5-Dibromo-1H-indazole**

Cat. No.: **B1314288**

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This technical guide provides an in-depth overview of **3,5-Dibromo-1H-indazole**, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

3,5-Dibromo-1H-indazole (CAS No: 40598-76-3) is a halogenated aromatic N-heterocycle.^[1] The presence of two bromine atoms at the C3 and C5 positions provides two reactive sites for further functionalization, making it a valuable scaffold in synthetic chemistry. The indazole core itself is a recognized "privileged structure" and a bioisostere of indole, frequently found in biologically active compounds.^{[2][3][4]}

Property	Value	Reference
CAS Number	40598-76-3	[1]
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	[5]
Molecular Weight	275.93 g/mol	N/A
Appearance	Off-white to light yellow solid	Inferred from similar compounds
Melting Point	Data not consistently reported	[6]
Solubility	Soluble in organic solvents like DMF, DMSO, THF	Inferred from reaction conditions

Table 1: Physicochemical Properties of **3,5-Dibromo-1H-indazole**

Spectral Data	Interpretation
¹ H NMR	Aromatic protons expected in the δ 7.0-8.0 ppm range. A broad singlet for the N-H proton is expected >10 ppm in DMSO-d ₆ . [7] [8] [9]
¹³ C NMR	Signals for two C-Br carbons and other aromatic carbons.
Mass Spec (MS)	Isotopic pattern characteristic of two bromine atoms.

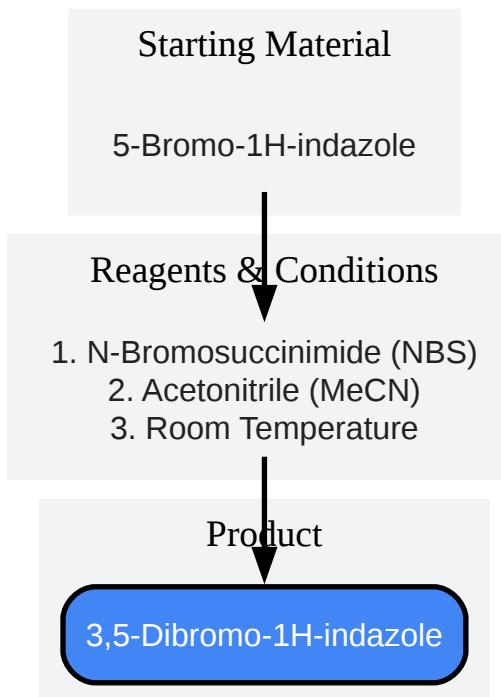
Table 2: Expected Spectroscopic Data for **3,5-Dibromo-1H-indazole**

Synthesis and Experimental Protocols

The synthesis of **3,5-Dibromo-1H-indazole** can be achieved through the direct bromination of 1H-indazole. While a specific protocol for this exact transformation is not readily available, a reliable method can be adapted from established procedures for C3 bromination of indazoles.

Synthesis of **3,5-Dibromo-1H-indazole**

A plausible and efficient method involves the bromination of commercially available 5-bromo-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic halogenation.[3]



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Caption: Synthetic workflow for **3,5-Dibromo-1H-indazole**.

Detailed Experimental Protocol:

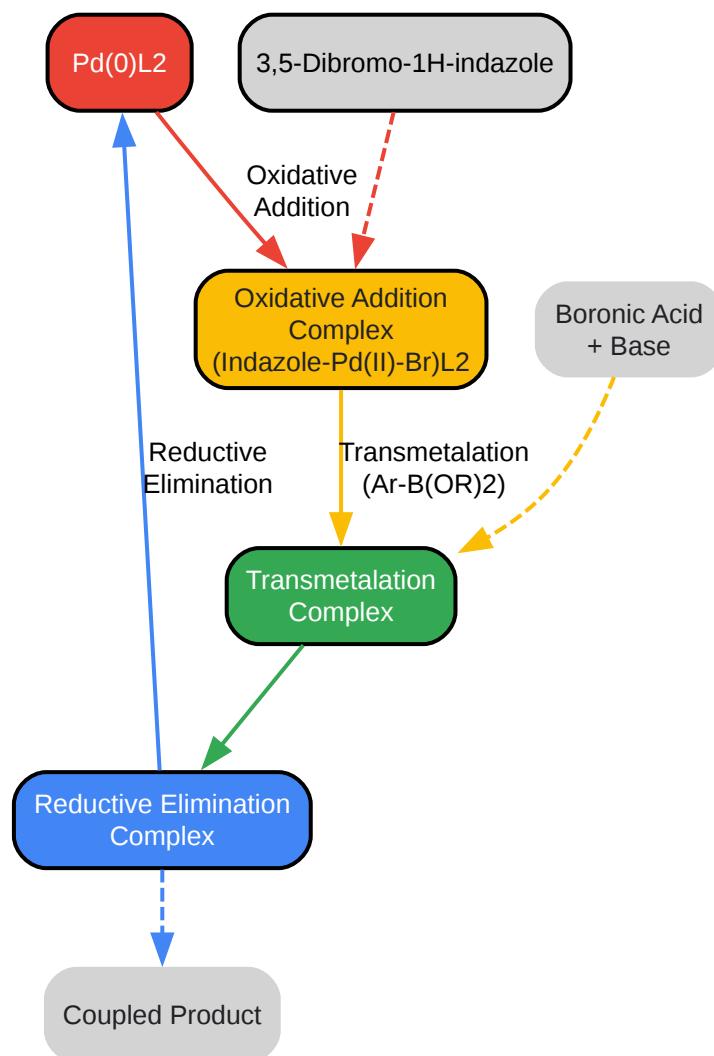
- To a solution of 5-bromo-1H-indazole (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **3,5-Dibromo-1H-indazole**.

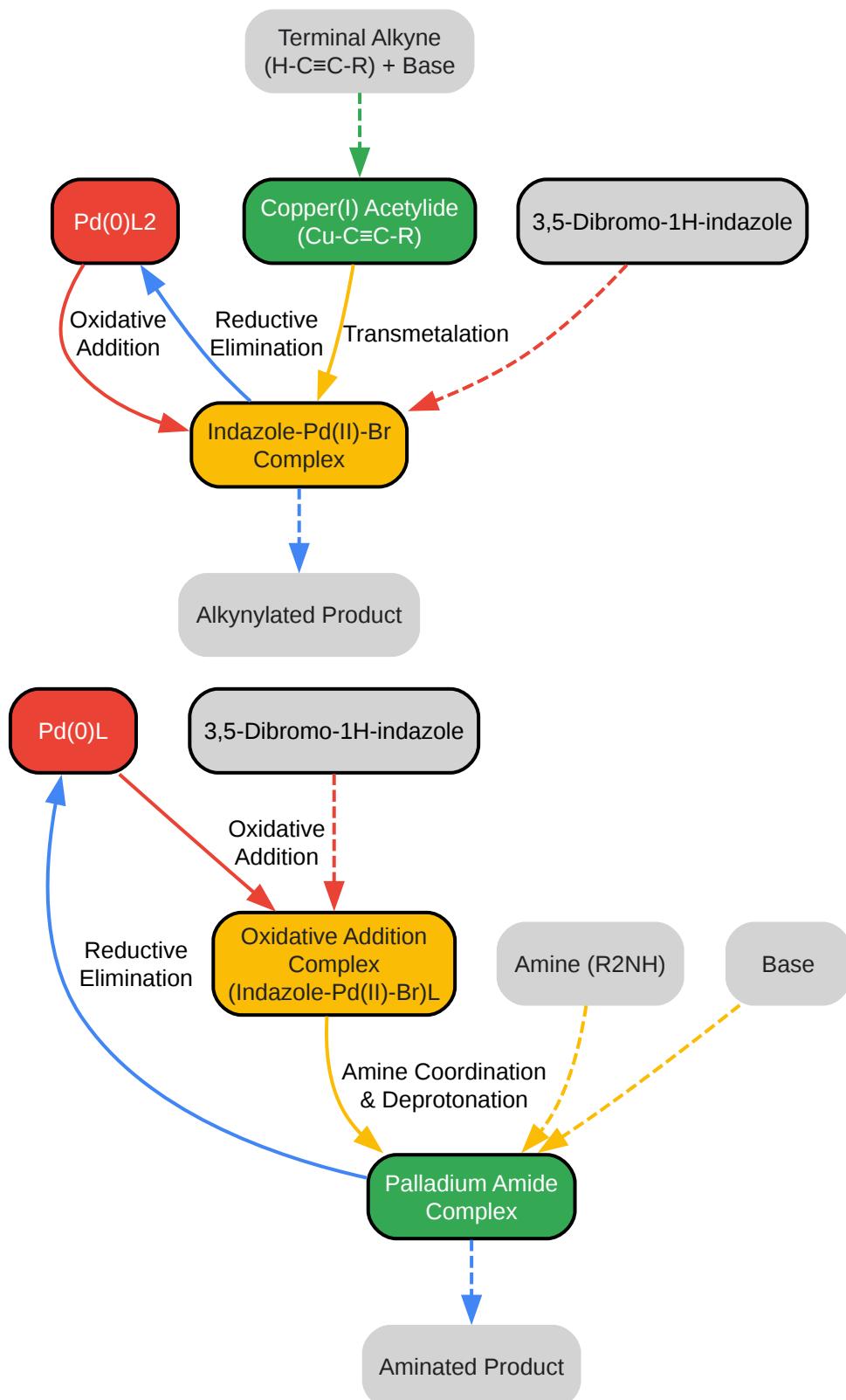
Reactivity and Application as a Heterocyclic Building Block

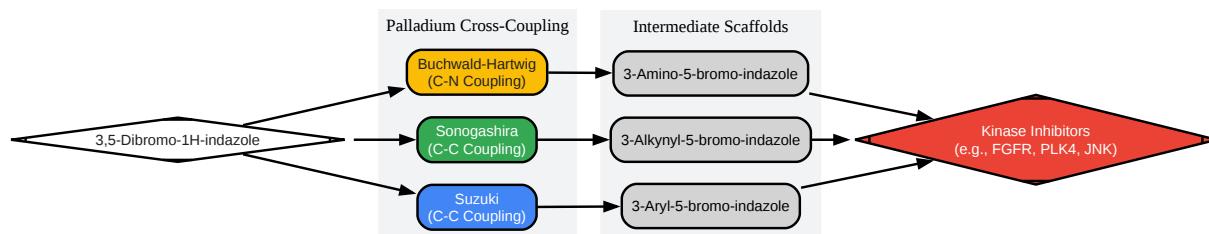
The two bromine atoms on the indazole scaffold serve as versatile handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C5 positions can allow for sequential, site-selective functionalization. Generally, C3-halogens are more reactive than C5-halogens in such reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[\[2\]](#)[\[10\]](#) This reaction is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[\[10\]](#)







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